molecular formula C19H19ClFN5O3 B1679696 Cligosiban CAS No. 900510-03-4

Cligosiban

カタログ番号 B1679696
CAS番号: 900510-03-4
分子量: 419.8 g/mol
InChIキー: HNIFCPBQMKPRCX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cligosiban, also known as IX-01 or PF-3274167, is a small molecule that potently antagonizes the oxytocin receptor . It is being developed as a treatment for premature ejaculation (PE) . It has shown good central nervous system (CNS) penetration in both preclinical and clinical studies .


Molecular Structure Analysis

The molecular formula of Cligosiban is C19H19ClFN5O3 . Its molecular weight is 419.8 g/mol . The IUPAC name is 5-[3-[3-(2-chloro-4-fluorophenoxy)azetidin-1-yl]-5-(methoxymethyl)-1,2,4-triazol-4-yl]-2-methoxypyridine .


Chemical Reactions Analysis

The metabolic pathways of Cligosiban involve demethylation and glucuronidation . This information was obtained from a study that analyzed the metabolites present in rat liver microsomes (RLM), human liver microsomes (HLM), and rat plasma .


Physical And Chemical Properties Analysis

As per the information available, Cligosiban has a molecular weight of 419.8 g/mol . It has a XLogP3-AA value of 2.7, indicating its lipophilicity . It has 0 hydrogen bond donors .

科学的研究の応用

Specific Scientific Field

The specific scientific field of this application is Urology .

Summary of the Application

Cligosiban, an oxytocin receptor antagonist, has been studied for its impact on human prostatic tissue . The research aimed to investigate the effect of Cligosiban on human prostate tissue .

Methods of Application or Experimental Procedures

Human prostate samples used for the experiments were collected from patients undergoing transurethral resection of the prostate (TURP) with the approval of the local Ethics Committee . Small strips were carefully prepared from the human prostate samples using fine surgical tools . After embedding the samples in rat collagen, live imaging experiments were performed .

Results or Outcomes

The study is still ongoing, and the results have not been published yet .

Application in Treatment of Overactive Bladder Syndrome

Specific Scientific Field

The specific scientific field of this application is Urology .

Summary of the Application

Cligosiban has been studied for its effects on bladder contractions, with implications for the treatment of Overactive Bladder Syndrome .

Methods of Application or Experimental Procedures

Organ bath contractility and immunohistochemistry techniques were conducted on bladder tissue sourced from young rats (7–8 weeks and 10–12 weeks) and older rats (4–5 months and 7–9 months) .

Application in Treatment of Benign Prostatic Hyperplasia

Specific Scientific Field

The specific scientific field of this application is Urology .

Summary of the Application

Cligosiban has been studied for its effects on human prostatic tissue, with implications for the treatment of Benign Prostatic Hyperplasia (BPH) .

Methods of Application or Experimental Procedures

Human prostate samples used for the experiments were collected from patients undergoing transurethral resection of the prostate (TURP) with the approval of the local Ethics Committee . Small strips were carefully prepared from the human prostate samples using fine surgical tools . After embedding the samples in rat collagen, live imaging experiments were performed .

Results or Outcomes

The study is still ongoing, and the results have not been published yet .

Application in Treatment of Premature Ejaculation

Specific Scientific Field

The specific scientific field of this application is Sexual Medicine .

Summary of the Application

Cligosiban, a novel brain-penetrant, selective oxytocin receptor antagonist, has been studied for its effects on ejaculatory physiology in rodents .

Methods of Application or Experimental Procedures

Experiments complied with United Kingdom legislation and were subject to local ethical review . In vitro potency and selectivity of cligosiban was assessed using recombinant and native oxytocin receptor systems including both neuronal and non-neuronal cell types .

Results or Outcomes

Cligosiban is a potent oxytocin receptor antagonist, with a base dissociation constant of 5.7 nmol/L against native human uterine smooth muscle cell oxytocin receptors . Cligosiban displays similar antagonistic potency against human recombinant and rat native oxytocin receptors, including neuronal oxytocin receptors . In the electromyography model, cligosiban (0.9 mg/kg, IV bolus) reduced the bulbospongiosum burst pattern and contraction amplitude associated with ejaculation .

Application in Treatment of Lower Urinary Tract Symptoms (LUTS)

Specific Scientific Field

The specific scientific field of this application is Urology .

Summary of the Application

Cligosiban has been studied for its effects on human prostatic tissue, with implications for the treatment of Lower Urinary Tract Symptoms (LUTS) .

Methods of Application or Experimental Procedures

Human prostate samples used for the experiments were collected from patients undergoing transurethral resection of the prostate (TURP) with the approval of the local Ethics Committee . Small strips were carefully prepared from the human prostate samples using fine surgical tools . After embedding the samples in rat collagen, live imaging experiments were performed .

Results or Outcomes

The study is still ongoing, and the results have not been published yet .

Application in Treatment of Oxytocin-Induced Contractions

Specific Scientific Field

The specific scientific field of this application is Urology .

Summary of the Application

Cligosiban has been studied for its effects on oxytocin-induced contractions, with implications for the treatment of Benign Prostatic Hyperplasia (BPH) .

Methods of Application or Experimental Procedures

The study did not provide specific details on the methods of application or experimental procedures .

Results or Outcomes

The study found that Cligosiban visibly reduced not only oxytocin-induced contractions, but also showed intrinsic activity to relax prostatic tissue . Thus, the oxytocin antagonist Cligosiban could be an interesting candidate in the search for novel BPH treatment options .

Safety And Hazards

Cligosiban has been found to have a good safety profile at doses predicted to be therapeutic or supratherapeutic . It has been tested in clinical trials and has been generally well-tolerated .

特性

IUPAC Name

5-[3-[3-(2-chloro-4-fluorophenoxy)azetidin-1-yl]-5-(methoxymethyl)-1,2,4-triazol-4-yl]-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN5O3/c1-27-11-17-23-24-19(26(17)13-4-6-18(28-2)22-8-13)25-9-14(10-25)29-16-5-3-12(21)7-15(16)20/h3-8,14H,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIFCPBQMKPRCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(N1C2=CN=C(C=C2)OC)N3CC(C3)OC4=C(C=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cligosiban

CAS RN

900510-03-4
Record name Cligosiban [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0900510034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CLIGOSIBAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D361S17AIF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cligosiban
Reactant of Route 2
Reactant of Route 2
Cligosiban
Reactant of Route 3
Reactant of Route 3
Cligosiban
Reactant of Route 4
Reactant of Route 4
Cligosiban
Reactant of Route 5
Reactant of Route 5
Cligosiban
Reactant of Route 6
Reactant of Route 6
Cligosiban

Citations

For This Compound
60
Citations
IH Osterloh, GJ Muirhead, S Sultana… - The Journal of …, 2018 - academic.oup.com
… Blood sampling for cligosiban assay and safety assessments were conducted throughout all studies. Cerebrospinal fluid (CSF) samples for cligosiban assay were collected in study 2. …
Number of citations: 10 academic.oup.com
GJ Muirhead, IH Osterloh, S Whaley… - The Journal of Sexual …, 2019 - academic.oup.com
… , and tolerability of multiple oral doses of cligosiban in healthy male subjects; measure the amount of cligosiban in semen; and evaluate the potential of cligosiban to modulate CYP3A4. …
Number of citations: 8 academic.oup.com
S Althof, IH Osterloh, GJ Muirhead… - The Journal of …, 2019 - academic.oup.com
… in change in IELT between cligosiban at 3 dose levels and placebo. This is in contrast to a similarly designed proof-of-concept study where cligosiban was flexibly dosed at doses up to …
Number of citations: 21 academic.oup.com
C McMahon, S Althof, R Rosen… - The Journal of …, 2019 - academic.oup.com
… in IELT between cligosiban and placebo. Larger studies will be needed to confirm these findings, determine the optimal dose of cligosiban and assess efficacy in men with acquired PE. …
Number of citations: 21 academic.oup.com
C Wayman, R Russell, K Tang, L Weibly… - The Journal of …, 2018 - academic.oup.com
… In vitro potency and selectivity of cligosiban was assessed … OT receptors and on ejaculation, cligosiban was evaluated in 2 … The CNS penetration of cligosiban was also determined by …
Number of citations: 14 academic.oup.com
RE Pyke - The journal of sexual medicine, 2019 - academic.oup.com
The authors of the 2 papers in the Journal of Sexual Medicine on cligosiban for premature ejaculation (PE) 1, 2 are to be commended for their candor in disclosing the phase IIb failure …
Number of citations: 7 academic.oup.com
X Yue, L Lu, H Liu, H Xue - Journal of Pharmaceutical and Biomedical …, 2019 - Elsevier
… The proposed metabolic pathways of cligosiban were demethylation and glucuronidation. … of cligosiban, which would provide insights into the effectiveness and toxicity of cligosiban. …
Number of citations: 4 www.sciencedirect.com
W Xi, Q Zou, P Ouyang - Biomedical Chromatography, 2019 - Wiley Online Library
… to quantify cligosiban, M1 and M3 in dog plasma. After oral administration, cligosiban was … to measure the concentrations of cligosiban, desmethyl-cligosiban (M1) and desmethyl-…
M Gul, EC Serefoglu - Nature Reviews Urology, 2019 - nature.com
… only one cligosiban group and patients were able to manipulate their dose of cligosiban to … the PEDRIX 10 trial three different fixed-dose cligosiban groups (400 mg, 800 mg and 1,200 …
Number of citations: 5 www.nature.com
M Badshah, J Ibrahim, N Su, P Whiley, M Whittaker… - Biomedicines, 2023 - mdpi.com
… Contrary to this study, a recent clinical trial showed that cligosiban failed to prove its efficacy … within the prostate of young rats, with cligosiban and ßMßßC in the older rats, indicating age-…
Number of citations: 0 www.mdpi.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。